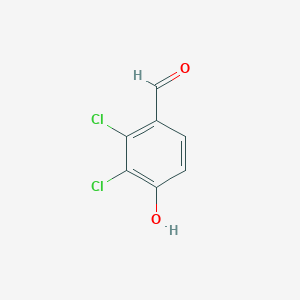

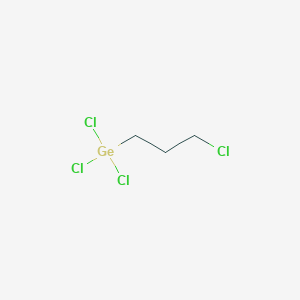

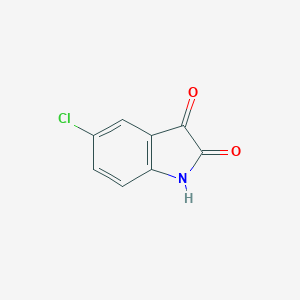

N-(4-Deuteriophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-Deuteriophenyl)acetamide” is a derivative of acetamide . Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . It finds some use as a plasticizer and as an industrial solvent .

Synthesis Analysis

The synthesis of compounds similar to “N-(4-Deuteriophenyl)acetamide” has been reported in the literature. For instance, a study describes the regioselective synthesis of p-tert-butylthiacalix4arene monosubstituted at the lower rim by N,N-diethylacetamide fragment and its further functionalization with the N-(4’-nitrophenyl)acetamide moiety . Another study reports a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes .Molecular Structure Analysis

The molecular structure of “N-(4-Deuteriophenyl)acetamide” can be inferred from related compounds. For example, the molecular structure of N-(4-iodo-1,3-diphenylbutyl)acetamide in crystal and solutions was studied by X-ray analysis, FTIR spectroscopy, and quantum chemical calculations .Chemical Reactions Analysis

The reaction of hydroxylamine with acetamide to acetohydroxamic acid was carried out at different temperatures, and the complete reaction processes were monitored using online infrared spectroscopy and pH probe . Another study reported the direct reaction of N-(4-hydroxyphenyl)acetamide or paracetamol with diiodine forms an ionic salt with the formula {[(PACET)2H+]2·(I8)2−} (1) with the simultaneous reduction of iodine to iodide .Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Safety And Hazards

将来の方向性

The future directions for “N-(4-Deuteriophenyl)acetamide” could involve further exploration of its potential applications. For instance, a study suggests that N-(4-hydroxyphenyl)acetamide inhibits the catalytic activity of horse radish peroxidase (HRP), a model of thyroid peroxidase (TPO), on the oxidation of iodides to diiodine by hydrogen peroxide . This suggests potential applications in the field of biochemistry and medicine.

特性

IUPAC Name |

N-(4-deuteriophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-VMNATFBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Deuteriophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

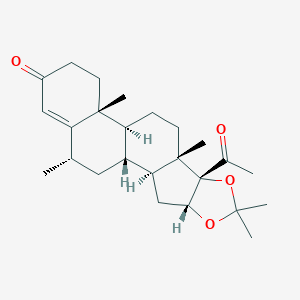

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)

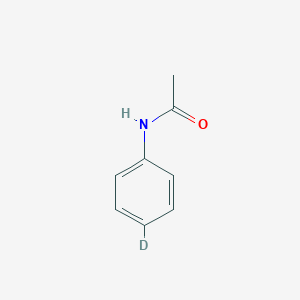

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)